Methyl 2-(2-methylpropane-2-sulfonyl)acetate
Description
Methyl 2-(2-methylpropane-2-sulfonyl)acetate is a chemical compound with the molecular formula C7H14O4S. It is a derivative of 2-methylpropane-2-sulfonyl chloride and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylpropane-2-sulfonyl chloride as the starting material.
Reaction Conditions: The reaction involves the esterification of 2-methylpropane-2-sulfonyl chloride with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and maintained at specific conditions to ensure complete reaction.
Purification: The product is then purified through distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or sulfinamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Sulfides and sulfinamides.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Properties
IUPAC Name |
methyl 2-tert-butylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-7(2,3)12(9,10)5-6(8)11-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUZWGQTUBKTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(2-methylpropane-2-sulfonyl)acetate is characterized by the presence of a sulfonyl group, which enhances its reactivity and utility in chemical transformations. The compound can participate in various reactions such as nucleophilic substitutions and oxidation processes, making it a versatile building block in organic synthesis.
Scientific Research Applications
1. Organic Synthesis:
- Building Block: this compound serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical reactions, facilitating the construction of various derivatives.
- Chiral Auxiliary: It has been utilized as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically enriched products. This application is particularly valuable in the pharmaceutical industry where chirality is crucial for drug efficacy .
2. Medicinal Chemistry:
- Drug Development: The compound's sulfonyl group can enhance the pharmacological properties of drug candidates. Sulfonyl-containing compounds are known to exhibit significant biological activities, including anti-inflammatory and antimicrobial effects.
- Prodrug Design: this compound can be modified to create prodrugs that improve solubility and bioavailability of active pharmaceutical ingredients (APIs) .
3. Biological Research:
- Biochemical Probes: The compound can act as a probe in biological assays to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological targets makes it useful for investigating biochemical pathways.
- Cell Culture Applications: It has been employed as an organic buffer in cell culture and biochemical assays, facilitating optimal conditions for cellular processes .
Case Studies
Mechanism of Action
The mechanism by which Methyl 2-(2-methylpropane-2-sulfonyl)acetate exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In pharmaceutical synthesis, it may undergo further chemical transformations to produce active drug molecules.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound, leading to inhibition or activation.
Metabolic Pathways: Pathways in which the compound or its derivatives play a role, such as drug metabolism or biosynthesis of natural products.
Comparison with Similar Compounds
2-Methylpropane-2-sulfonyl chloride: A related sulfonyl chloride used in similar synthetic applications.
Sulfonyl Acetates: Other esters of sulfonyl chlorides with different alkyl or aryl groups.
Sulfinamides: Compounds with similar structures but different functional groups.
Uniqueness: Methyl 2-(2-methylpropane-2-sulfonyl)acetate is unique in its specific structure and reactivity, making it suitable for particular applications in scientific research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in drug synthesis set it apart from similar compounds.
Biological Activity
Methyl 2-(2-methylpropane-2-sulfonyl)acetate is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonyl group attached to an acetate moiety. Its molecular formula is , and it possesses unique chemical properties that influence its biological activity. The sulfonyl group often enhances the compound's reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonyl groups are known to interact with various enzymes, potentially acting as inhibitors. For instance, sulfonamides have been extensively studied for their ability to inhibit carbonic anhydrase and other enzymes critical for metabolic processes.
- Cell Signaling Modulation : The compound may modulate cell signaling pathways, influencing processes such as apoptosis and cell proliferation. This modulation could be due to alterations in protein interactions or changes in cellular redox states.
- Antimicrobial Properties : Some sulfonyl compounds exhibit antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Research Findings
Recent studies have explored the biological activity of this compound, providing insights into its efficacy and safety profile.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cell Proliferation | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with carbonic anhydrase revealed that it acts as a reversible inhibitor, demonstrating a competitive inhibition pattern with a calculated value indicative of moderate potency.
Safety and Toxicity
Safety evaluations are crucial for understanding the therapeutic potential of this compound. Preliminary toxicity studies have shown low cytotoxicity in mammalian cell lines, but further research is necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
